2-[1-adamantyl(methyl)amino]ethanol
Description
2-[1-Adamantyl(methyl)amino]ethanol (CAS: 65738-69-4) is an adamantane-substituted ethanolamine derivative characterized by a methylaminoethanol group linked to the 1-adamantyl moiety . Structural analogs suggest synthetic yields exceeding 80% under optimized conditions, indicating feasible scalability .
Properties
IUPAC Name |
2-[1-adamantyl(methyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-14(2-3-15)13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,15H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIKYLZCOFBUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-[1-Adamantyl(methyl)amino]ethanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex adamantane derivatives, which are used in materials science and organic synthesis.
Biology: The compound can be used as a probe in biological studies to understand the interaction of adamantane derivatives with biological molecules.
Medicine: Adamantane derivatives have shown potential in drug design, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism by which 2-[1-adamantyl(methyl)amino]ethanol exerts its effects depends on its specific application. For example, in medicinal chemistry, the adamantyl group can interact with biological targets, such as enzymes or receptors, leading to therapeutic effects. The ethanol group can enhance solubility and bioavailability of the compound.
Molecular Targets and Pathways Involved:
Enzymes: Adamantane derivatives can inhibit enzymes by binding to their active sites.
Receptors: The compound can interact with cell surface receptors, modulating cellular responses.
Comparison with Similar Compounds
Diethylaminoethanol (DEAE)
- Structure: Lacks adamantane; contains a diethylamino group (CAS: 1704-62-7) .
- Properties : Lower molecular weight (117.2 g/mol), higher water solubility, and industrial use (e.g., corrosion inhibition) .
- Safety : Permissible exposure limit (PEL) of 10 ppm, highlighting stricter handling requirements compared to adamantane derivatives .
2-(2-Aminoethylamino)ethanol
- Structure: Ethylenediamine-linked ethanolamine (CAS: 111-41-1) .
- Applications : Used in chelating agents and surfactants, contrasting with the pharmacological focus of adamantane derivatives .
| Property | This compound | Diethylaminoethanol (DEAE) |
|---|---|---|
| Lipophilicity (LogP) | High (adamantane group) | Low |
| Industrial Use | Limited | High (corrosion inhibition) |
| Toxicity | Not reported | PEL = 10 ppm |
Key Research Findings and Implications
- Synthetic Feasibility : Adamantane derivatives like 4h and 3g () achieve >80% yields, implying scalable routes for the target compound.
- Safety Profile: While DEAE and similar ethanolamines have established exposure limits, adamantane derivatives require further toxicological evaluation despite their structural stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
